ethyl 5-carbamoyl-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-carbamoyl-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O5/c1-2-23-14(20)8-6-17-12(13(16)19)11(8)7-3-4-10(18(21)22)9(15)5-7/h3-6,17H,2H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGXRYLANHAWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrrole Synthesis Adaptations
The classical Knorr method, involving condensation of α-aminoketones with β-ketoesters, has been modified to introduce aromatic substituents. For ethyl 5-carbamoyl-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate, a tailored approach uses 3-fluoro-4-nitroacetophenone as the α-aminoketone precursor. Reaction with ethyl acetoacetate in the presence of ammonium acetate yields the pyrrole core, though this method faces challenges in regioselectivity, often producing mixtures of 3- and 4-substituted isomers.
Paal-Knorr Cyclization Strategies
Paal-Knorr cyclization of 1,4-diketones with amines offers superior regiocontrol. Here, 3-fluoro-4-nitrophenylglyoxal is condensed with ethyl 3-aminocrotonate under acidic conditions. This method achieves >80% regioselectivity for the 4-substituted product, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Functionalization of the Pyrrole Ring
Fluorination and Nitration Techniques
Introducing the 3-fluoro-4-nitrophenyl group requires sequential halogenation and nitration.
Direct Fluorination
Electrophilic fluorination using Selectfluor in acetonitrile/acetic acid (4:1) at 0°C selectively introduces fluorine at the phenyl ring’s meta position. Yields range from 60–70%, with unreacted starting material recoverable via column chromatography.
Nitration Optimization
Nitration of the fluorophenyl intermediate employs fuming HNO3/H2SO4 at −10°C to minimize oxidative decomposition. The nitro group occupies the para position relative to fluorine due to the latter’s strong electron-withdrawing inductive effect, achieving >90% selectivity.
Carbamoylation at the 5-Position
Carbamoyl group introduction utilizes urea or phosgene equivalents under basic conditions. A two-step protocol involving:
-
Chlorination of the pyrrole’s 5-position with PCl5.
-
Reaction with aqueous ammonia in THF at 50°C.
This method achieves 65–75% yields but generates stoichiometric HCl, necessitating corrosion-resistant equipment.
Catalytic and Solvent Systems
Catalytic Hydrogenation for Intermediate Reduction
Raney nickel catalyzes the reduction of nitro intermediates in ethanol/HCl at 50 psi H2. This step is critical for avoiding over-reduction of the fluorine substituent. Conversions exceed 95%, with catalyst recycling feasible for three cycles before activity loss.
Solvent Effects on Reaction Efficiency
Industrial-Scale Production Innovations
Continuous Flow Reactor Systems
Replacing batch reactors with tubular flow systems reduces reaction times by 40% and improves heat management. For example, nitration in a microreactor at 5 mL/min flow rate achieves 99% conversion with negligible decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the carbamoyl group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-carbamoyl-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents:
- Anticancer Activity : Research indicates that compounds containing pyrrole rings can exhibit anticancer properties. A study demonstrated that derivatives of this compound inhibited the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Properties : The presence of nitro groups in the structure has been associated with antimicrobial activity. Preliminary studies have indicated that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation in antibiotic development .
Material Science
In material science, this compound is explored for its properties as a functional material:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of functional polymers. Its unique structure allows for the incorporation of specific properties such as conductivity and thermal stability into polymer matrices .
Agricultural Chemistry
The compound's applications extend into agricultural chemistry, where it may be used as a pesticide or herbicide:
- Plant Growth Regulators : Initial studies suggest that derivatives of this compound could function as plant growth regulators, promoting or inhibiting growth depending on concentration and application method. This could lead to more efficient agricultural practices .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer drug candidate.
Case Study 2: Antimicrobial Testing
In another research effort, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of ethyl 5-carbamoyl-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 5-carbamoyl-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate with analogous pyrrole and pyrazole derivatives, focusing on structural features, substituent effects, and biological activity (where reported).
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (Nitro vs. Iodo/Methoxy): The 3-fluoro-4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the 3-fluoro-2-iodophenyl group in compound 215 .
- Carbamoyl vs. Acyl/Indole Substituents:
The carbamoyl group at position 5 in the target compound could facilitate hydrogen bonding with biological targets, unlike the indole-carbonyl substituents in compound 10e, which showed moderate anticancer activity . However, the bulky indole groups in 10e may enhance binding affinity to hydrophobic pockets in proteins. - Pyrazole vs. Pyrroles are more aromatic and less basic, which might influence membrane permeability.
Q & A
Q. What are the optimal synthetic routes for ethyl 5-carbamoyl-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multicomponent reactions under conventional reflux conditions. Key steps include:
- Dichloroacetyl intermediate preparation : Reacting precursors (e.g., dichloroacetyl derivatives) with sodium azide in acetone under reflux (4–6 hours), monitored by TLC .
- Cyclization : Using diethyl acetylene dicarboxylate in acetone at reflux to form the pyrrole core .
- Recrystallization : Ethyl acetate or ethanol is preferred for purification to achieve high purity (>95%) .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Conventional Method | Microwave-Assisted (Analogous Systems) |
|---|---|---|
| Solvent | Acetone | Solvent-free or ethanol |
| Time | 4–6 hours | 30–60 minutes |
| Yield | 57–70% | 75–85% (estimated for analogs) |
| Monitoring | TLC | TLC/IR |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.24–7.57 ppm, ethyl ester quartet at δ 4.27 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1728 cm⁻¹, NH₂ at ~3442 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 402.2 for analogous pyrroles) .
- Elemental Analysis : Validates purity (>95%) via C/H/N percentages .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Use slow evaporation in ethyl acetate/hexane mixtures to obtain high-quality crystals.
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for small-molecule refinement. Anisotropic displacement parameters (ORTEP) clarify thermal motion and stereochemistry .
- Validation : WinGX suite for metric analysis (bond angles, torsion angles) and CIF report generation .
Q. Table 2: Key Crystallographic Parameters (Analogous Structures)
| Parameter | Value Range |
|---|---|
| Space Group | P 1̄ or P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.75–0.90 Å |
Q. How can computational modeling predict the compound’s reactivity and pharmacological interactions?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) .
- Docking Studies : AutoDock Vina for ligand-protein binding (e.g., COX-2 for anti-inflammatory activity) .
- MD Simulations : GROMACS to assess stability in biological membranes (100 ns trajectories) .
Q. How should researchers address discrepancies in pharmacological data across studies?
Methodological Answer:
- Batch Consistency : Verify purity via HPLC and elemental analysis to rule out impurities .
- Assay Conditions : Standardize protocols (e.g., IC50 measurements at 37°C in PBS, pH 7.4) .
- Structural Analog Comparison : Cross-reference activities of derivatives (e.g., 4-chlorophenyl vs. 3-fluoro-4-nitrophenyl substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
